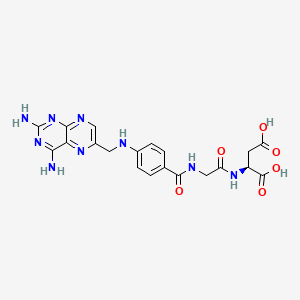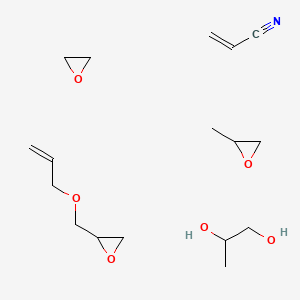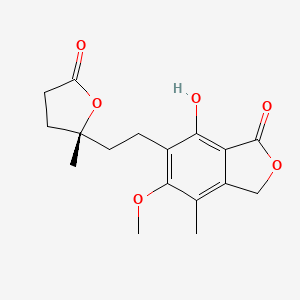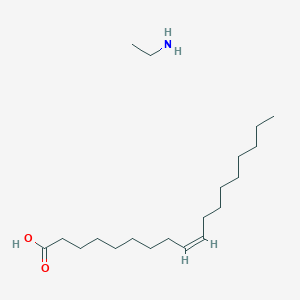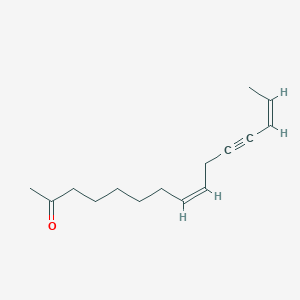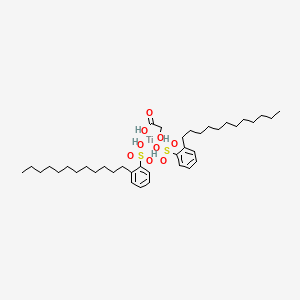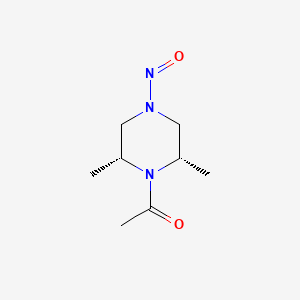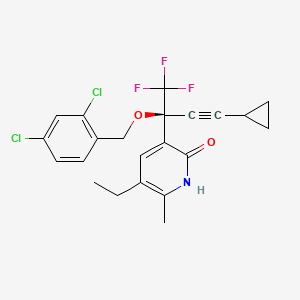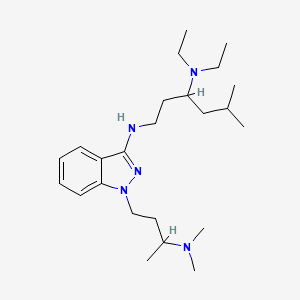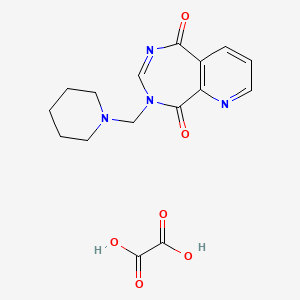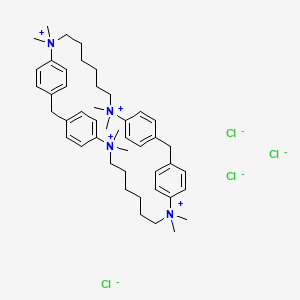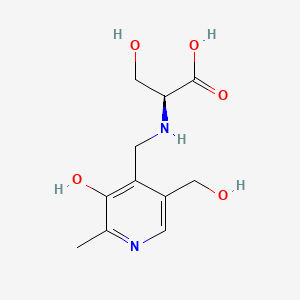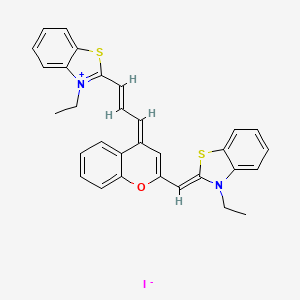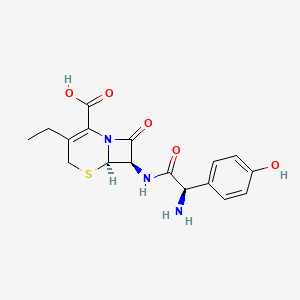
Cefadroxil ethyl homolog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefadroxil ethyl homolog is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is characterized by its molecular formula C17H19N3O5S and a molecular weight of 377.4 g/mol . It is known for its broad-spectrum antibacterial activity, primarily targeting Gram-positive and some Gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefadroxil ethyl homolog typically involves the modification of the cefadroxil molecule. The process begins with the preparation of the core cephalosporin structure, followed by the introduction of the ethyl group. Key steps include:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the ethyl group: This step involves the alkylation of the cephalosporin core with an ethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Including crystallization and chromatography to obtain the pure compound.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Cefadroxil ethyl homolog undergoes various chemical reactions, including:
Hydrolysis: Breaking down the β-lactam ring in acidic or basic conditions.
Oxidation: Conversion of functional groups to their oxidized forms.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents under mild conditions.
Major Products
Hydrolysis: Produces inactive metabolites.
Oxidation: Forms oxidized derivatives.
Substitution: Yields various substituted cephalosporin derivatives.
科学的研究の応用
Cefadroxil ethyl homolog has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its antibacterial properties and interaction with bacterial enzymes.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
作用機序
Cefadroxil ethyl homolog exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
類似化合物との比較
Similar Compounds
Cefadroxil: The parent compound, a first-generation cephalosporin.
Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: A first-generation cephalosporin used for surgical prophylaxis.
Uniqueness
Cefadroxil ethyl homolog is unique due to the presence of the ethyl group, which may confer different pharmacokinetic properties, such as improved absorption or altered metabolism. This modification can potentially enhance its antibacterial activity or reduce resistance development compared to its parent compound .
特性
CAS番号 |
2243976-70-5 |
|---|---|
分子式 |
C17H19N3O5S |
分子量 |
377.4 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1 |
InChIキー |
VPGPNEAHLAGGHS-XHBSWPGZSA-N |
異性体SMILES |
CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O |
正規SMILES |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


